

Physical properties of Allylbenzene: solubility, boiling point, density

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allylbenzene**

Cat. No.: **B044316**

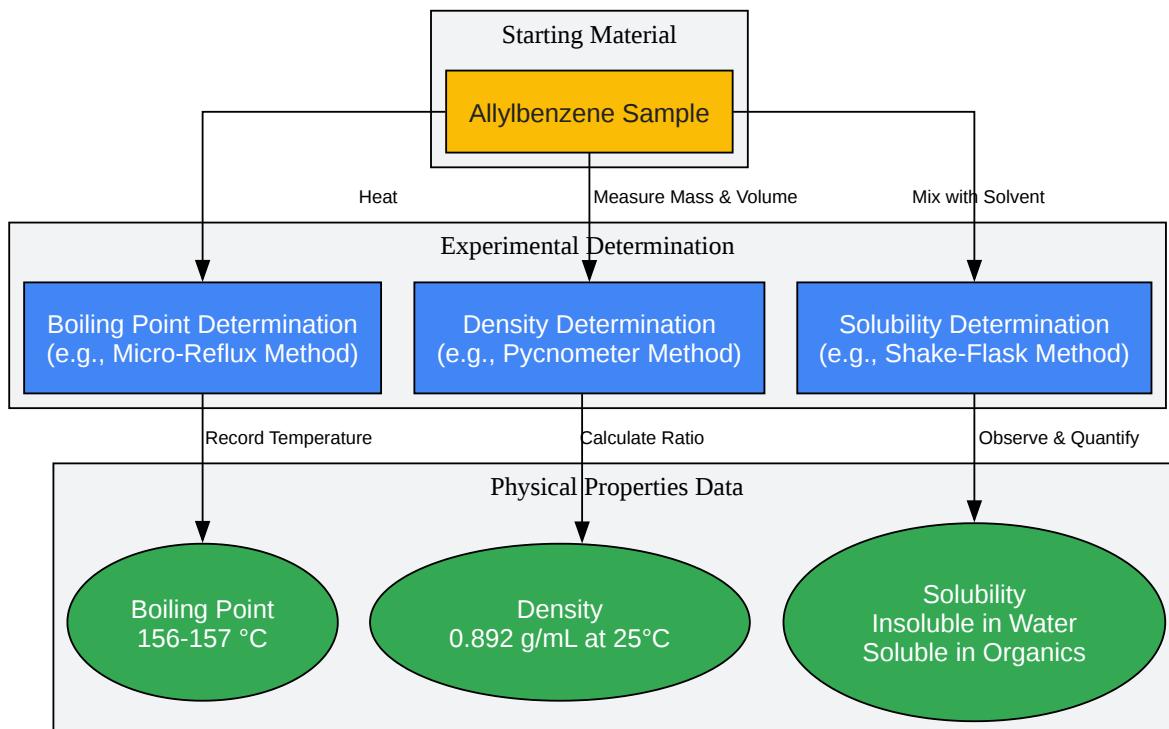
[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of **Allylbenzene**

This technical guide provides a comprehensive overview of the core physical properties of **allylbenzene** (3-phenylpropene), a significant organic compound utilized in various chemical syntheses. The information is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and a logical workflow visualization.

Physical Properties of Allylbenzene

Allylbenzene is a colorless to slightly yellow liquid with a characteristic aromatic odor.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its unique molecular structure, featuring both a phenyl group and an allyl group, dictates its physical characteristics and reactivity.[\[3\]](#)


Quantitative Data Summary

The physical properties of **allylbenzene** are summarized in the table below. These values are critical for its handling, storage, and application in synthetic chemistry.

Physical Property	Value	Notes
Boiling Point	156-157 °C	At standard atmospheric pressure (lit.)
158-160 °C	Source: Thermo Scientific Chemicals	
Density	0.892 g/mL	At 25 °C (lit.)
0.893 g/cm ³	At standard conditions	
Solubility in Water	Insoluble	0.017 g/L
Solubility in Organic Solvents	Soluble	Soluble in ethanol, ether, benzene, hexane, and toluene. [2] [4] [5]

Experimental Workflow

The determination of these physical properties follows established laboratory procedures. The logical flow from sample to data is outlined in the diagram below.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the physical properties of **allylbenzene**.

Experimental Protocols

Detailed methodologies for determining the boiling point, density, and solubility of **allylbenzene** are provided below. These protocols are standard procedures in organic chemistry laboratories.

Determination of Boiling Point (Micro-Boiling Point Method)

This method is suitable for small quantities of liquid and provides a reasonably accurate boiling point.[\[6\]](#)

Apparatus:

- Small test tube (e.g., 10x75 mm)
- Capillary tube (sealed at one end)
- Thermometer
- Heating apparatus (e.g., aluminum block on a hot plate or Thiele tube with heating oil)
- Clamps and stand

Procedure:

- Sample Preparation: Add a few milliliters of **allylbenzene** to the small test tube.
- Capillary Insertion: Place the capillary tube into the test tube with its open end down.[\[7\]](#)
- Apparatus Setup: Clamp the test tube and attach it to a stand. Immerse the test tube in the heating block or Thiele tube.
- Thermometer Placement: Position the thermometer so that the bulb is parallel to the bottom of the test tube.
- Heating: Begin heating the apparatus slowly. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
- Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid has reached its boiling point.[\[6\]](#)
- Recording: Stop heating. The stream of bubbles will slow down and stop. The moment the liquid enters the capillary tube, record the temperature. This is the boiling point of **allylbenzene**.[\[6\]](#)

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements of liquids.[\[8\]](#)

Apparatus:

- Pycnometer (e.g., 10 mL or 25 mL)
- Analytical balance (accurate to ± 0.0001 g)
- Thermometer
- **Allylbenzene** sample
- Distilled water (for calibration)

Procedure:

- Calibration (Determining the Pycnometer Volume):
 - Thoroughly clean and dry the pycnometer.
 - Weigh the empty, dry pycnometer on the analytical balance (m_{empty}).
 - Fill the pycnometer with distilled water of a known temperature.
 - Weigh the water-filled pycnometer (m_{water}).
 - Calculate the mass of the water ($m_{\text{water}} - m_{\text{empty}}$).
 - Determine the exact volume of the pycnometer using the known density of water at that temperature (Volume = $\text{mass}_{\text{water}} / \text{density}_{\text{water}}$).
- Measurement:
 - Empty and thoroughly dry the calibrated pycnometer.
 - Fill the pycnometer with the **allylbenzene** sample, ensuring the temperature is controlled (e.g., 25 °C).

- Weigh the **allylbenzene**-filled pycnometer (m_**allylbenzene**).
- Calculate the mass of the **allylbenzene** (m_**allylbenzene** - m_empty).
- Calculation:
 - Calculate the density of **allylbenzene** using the formula: Density = mass_**allylbenzene** / Volume_pycnometer.

Determination of Solubility (Shake-Flask Method)

This is the traditional and most common method for determining the equilibrium solubility of a compound in a specific solvent.[9][10]

Apparatus:

- Flasks with stoppers (e.g., Erlenmeyer flasks)
- Orbital shaker or magnetic stirrer
- Constant temperature bath
- Analytical balance
- Filtration system (e.g., syringe filters)
- Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or Gas Chromatograph)
- **Allylbenzene**, water, and other organic solvents

Procedure:

- Preparation: Prepare a series of flasks. To each, add a measured volume of the solvent (e.g., 100 mL of water).
- Addition of Solute: Add an excess amount of **allylbenzene** to each flask to ensure a saturated solution is formed.[9] The excess solid should be visible.

- Equilibration: Seal the flasks and place them in a constant temperature bath on a shaker. Agitate the flasks for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
- Phase Separation: After equilibration, stop the agitation and allow the undissolved **allylbenzene** to settle.
- Sampling: Carefully withdraw a sample from the clear, supernatant solvent phase. It is crucial to avoid disturbing the undissolved portion. Filter the sample immediately to remove any suspended microparticles.
- Quantification:
 - Prepare a series of standard solutions of **allylbenzene** with known concentrations.
 - Analyze the filtered sample using an appropriate analytical technique (e.g., UV-Vis spectroscopy by measuring absorbance at a specific wavelength or GC for volatile compounds).
 - Compare the analytical response of the sample to a calibration curve generated from the standard solutions to determine the concentration of **allylbenzene** in the saturated solution. This concentration is its solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. nbino.com [nbino.com]
- 4. allylbenzene [chembk.com]
- 5. Allylbenzene, 98% | Fisher Scientific [fishersci.ca]

- 6. uomus.edu.iq [uomus.edu.iq]
- 7. byjus.com [byjus.com]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- To cite this document: BenchChem. [Physical properties of Allylbenzene: solubility, boiling point, density]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b044316#physical-properties-of-allylbenzene-solubility-boiling-point-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com